molecular formula C13H15NO3 B1531282 1-(4-Ethylbenzoyl)azetidine-3-carboxylic acid CAS No. 1410228-04-4

1-(4-Ethylbenzoyl)azetidine-3-carboxylic acid

Cat. No. B1531282
CAS RN: 1410228-04-4
M. Wt: 233.26 g/mol
InChI Key: SQOUOQWKAXXJRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethylbenzoyl)azetidine-3-carboxylic acid is a chemical compound with the formula C13H15NO3 and a molecular weight of 233.26 . It is used in various chemical reactions and is available for bulk manufacturing, sourcing, and procurement .

Scientific Research Applications

Foldameric Research

Azetidine derivatives, including 1-(4-Ethylbenzoyl)azetidine-3-carboxylic acid , have potential applications in foldameric research. Foldamers are sequence-specific oligomers parallel to peptides, proteins, and nucleic acids that fold into well-defined three-dimensional structures. The strained structure of azetidine-3-carboxylic acid derivatives makes them suitable for studying protein folding and designing novel foldamers .

Biological Applications

These compounds have shown potential in biological applications due to their structural similarity to proline, an amino acid that plays a crucial role in protein folding and stability. They can be used to investigate biological processes and may serve as building blocks for developing new therapeutic agents .

Material Templating

Azetidine derivatives are used in material templating due to their unique structural properties. They can serve as templates for creating polymers with specific characteristics, which have applications in various fields including nanotechnology and materials science .

Non-viral Gene Transfection

The derivatives of azetidine-3-carboxylic acid can be utilized in non-viral gene transfection methods. Their ability to form stable polymers makes them suitable carriers for gene delivery systems, offering a safer alternative to viral vectors .

Antibacterial and Antimicrobial Coatings

Polymers derived from azetidine compounds can be applied as antibacterial and antimicrobial coatings. These coatings are valuable in medical devices and implants, reducing the risk of infections .

CO2 Adsorption

Due to their porous nature when polymerized, azetidine derivatives can be used for CO2 adsorption. This application is particularly relevant in the context of climate change and the need for technologies that can capture greenhouse gases effectively .

Chelation Applications

Azetidine-containing polymers have chelation properties, allowing them to bind with metal ions. This makes them useful in environmental remediation and the treatment of heavy metal poisoning .

Synthesis and Reactivity Research

Recent advances have shown that 1-(4-Ethylbenzoyl)azetidine-3-carboxylic acid can be involved in new cycloaddition reactions, practical C(sp3)–H functionalization, and facile opening with carbon nucleophiles. These properties are valuable for synthetic chemistry research and developing new chemical reactions .

Safety and Hazards

The safety data sheet for a related compound, 1-Boc-azetidine-3-carboxylic acid, suggests that it should not be used for food, drug, pesticide or biocidal product use . In case of contact, rinse immediately with plenty of water and get medical attention . It is recommended to ensure adequate ventilation and avoid dust formation .

Future Directions

Azetidines and their derivatives are valuable compounds in pharmaceutical and agrochemical research . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name

1-(4-ethylbenzoyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-2-9-3-5-10(6-4-9)12(15)14-7-11(8-14)13(16)17/h3-6,11H,2,7-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOUOQWKAXXJRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethylbenzoyl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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